3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate
Overview
Description
3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate is a steroid ester that is derived from 5beta-pregnane. It is characterized by the presence of an oxo group at position 20 and acetoxy groups at positions 3 and 12. This compound is known for its significant role in various biochemical and pharmacological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate typically involves the acetylation of 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 3 and 12 .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group at position 20 to a hydroxyl group.
Substitution: The acetoxy groups at positions 3 and 12 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one carboxylic acid.
Reduction: Formation of 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-ol.
Substitution: Formation of derivatives with different functional groups replacing the acetoxy groups.
Scientific Research Applications
3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various physiological effects, including changes in metabolism, immune response, and cellular growth .
Comparison with Similar Compounds
Similar Compounds
- 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one
- 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-ol
- 3alpha,12alpha-Diacetoxypregnan-20-one
Uniqueness
3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate is unique due to its specific acetylation at positions 3 and 12, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,5R,8R,9S,10S,12S,13S,14S,17S)-17-acetyl-12-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-14(26)20-8-9-21-19-7-6-17-12-18(29-15(2)27)10-11-24(17,4)22(19)13-23(25(20,21)5)30-16(3)28/h17-23H,6-13H2,1-5H3/t17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZPGMGWYUEREY-LCLDLZHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15991-93-2 | |
Record name | 3,12-Bis(acetyloxy)pregnan-20-one, (3alpha,5beta,12alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015991932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,12-BIS(ACETYLOXY)PREGNAN-20-ONE, (3.ALPHA.,5.BETA.,12.ALPHA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6QL0SF7W6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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